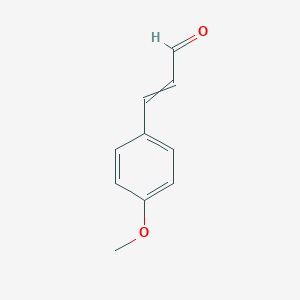

4-Methoxycinnamaldehyde

概要

説明

4-Methoxycinnamaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a derivative of cinnamaldehyde, where a methoxy group is substituted at the para position of the phenyl ring. This compound is known for its bioactive properties and is found in various plants, including Agastache rugosa .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methoxycinnamaldehyde involves the condensation of 4-methoxybenzaldehyde with acetaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile with pyridine as a catalyst. The mixture is stirred at room temperature for a few hours, followed by purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .

化学反応の分析

Types of Reactions

4-Methoxycinnamaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methoxycinnamic acid.

Reduction: Reduction of the aldehyde group can yield 4-methoxycinnamyl alcohol.

Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: 4-Methoxycinnamic acid.

Reduction: 4-Methoxycinnamyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Pharmacological Applications

1.1 Anti-Inflammatory Properties

Research indicates that trans-4-methoxycinnamaldehyde exhibits potent anti-inflammatory effects. A study demonstrated that MCA significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages by blocking NF-κB and JNK/c-Jun signaling pathways. This suggests potential therapeutic uses for inflammatory disorders .

1.2 Anticancer Activity

MCA has shown promise in cancer research. In vivo studies revealed that it could reduce tumor growth in colon cancer models by inducing apoptosis through the Toll-like receptor 4-dependent pathway. Specifically, MCA increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating its potential as a chemotherapeutic agent .

1.3 Antimicrobial Effects

In vitro studies have confirmed the antimicrobial properties of MCA against various bacteria, including coliforms and Escherichia coli. The compound demonstrated significant bactericidal activity, particularly at neutral pH levels, making it a candidate for use in food preservation and sanitation .

Agricultural Applications

2.1 Insecticidal Properties

A novel application of MCA is its use in developing insecticides. The compound has been synthesized into thiosemicarbazone derivatives, which have shown strong inhibitory effects on phenol oxidase enzymes in pests like cabbage caterpillars. The inhibition constant was determined to be , indicating competitive inhibition and suggesting its potential as a bio-pesticide .

Food Preservation

MCA's antimicrobial properties extend to food preservation, where it can inhibit spoilage organisms and pathogens, thereby extending shelf life and ensuring food safety. Its effectiveness against various microbial strains highlights its potential as a natural preservative.

Case Studies and Data Analysis

作用機序

The mechanism of action of 4-Methoxycinnamaldehyde involves several molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, which regulates genes involved in cell survival and proliferation.

Anti-inflammatory Properties: It inhibits the transcription-polymerase chain reaction of rat cardiomyocytes by binding to their mitochondrial membrane potential.

類似化合物との比較

Similar Compounds

Cinnamaldehyde: The parent compound, known for its antimicrobial and anticancer properties.

4-Hydroxycinnamaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group, exhibiting different biological activities.

3,4-Dimethoxycinnamaldehyde: Contains two methoxy groups, leading to variations in reactivity and applications.

Uniqueness

4-Methoxycinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its stability and reactivity compared to other cinnamaldehyde derivatives .

生物活性

4-Methoxycinnamaldehyde (4-MCA) is a derivative of cinnamaldehyde, notable for its diverse biological activities. This compound has been the subject of various studies exploring its potential therapeutic effects, particularly in cancer treatment, antimicrobial activity, and anti-inflammatory properties. The following sections delve into the specific biological activities of 4-MCA, supported by research findings and data tables.

Anticancer Activity

Research indicates that 4-MCA exhibits significant anticancer properties through various mechanisms:

- Induction of Apoptosis : In studies involving cervical cancer cells (C-33A), 4-MCA was shown to induce apoptosis in a dose-dependent manner. Flow cytometry confirmed that exposure to 4-MCA significantly increased apoptotic cell populations, evidenced by changes in the expression of apoptotic markers such as Bax and Bcl-2 .

- Inhibition of Cell Invasion : 4-MCA effectively inhibited the invasive capacity of C-33A cells by downregulating matrix metalloproteinase (MMP)14 expression, which is crucial for cancer cell invasion .

- Enhancement of Chemotherapeutic Efficacy : In colorectal cancer models, 4-MCA increased the susceptibility of cancer cells to chemotherapeutic agents by modulating the expression of drug-metabolizing genes .

Table 1: Summary of Anticancer Effects of 4-MCA

Antimicrobial Activity

4-MCA has demonstrated considerable antimicrobial properties against various pathogens:

- Fungal Activity : In vitro studies revealed that 4-MCA exhibited strong antifungal activity against Penicillium digitatum, a common postharvest pathogen affecting citrus fruits. It was found to be effective at concentrations that suggest potential use as a natural antifungal agent in food preservation .

- Bacterial Activity : The compound also displayed antimicrobial activity against coliform bacteria and Escherichia coli. It was noted that at neutral pH, 4-MCA showed higher bactericidal activity compared to other derivatives, indicating its potential as an effective antimicrobial agent in food safety applications .

Table 2: Antimicrobial Efficacy of 4-MCA

| Microorganism | Activity | Concentration Effective (mg/L) |

|---|---|---|

| Penicillium digitatum | Antifungal | Variable; effective at low concentrations |

| E. coli | Antibacterial | Effective at 400 mg/L |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of trans-4-methoxycinnamaldehyde (a stereoisomer of 4-MCA):

- Mechanism Exploration : Research from Burapha University indicated that trans-4-MCA exhibits anti-inflammatory effects, although the precise molecular mechanisms remain under investigation. The compound's ability to modulate transcription factors involved in inflammatory responses suggests potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Cervical Cancer Study : A study demonstrated that treatment with 4-MCA led to significant reductions in cell viability and invasion in HPV16-expressing cervical cancer cells. The findings support the potential role of 4-MCA as an adjunctive treatment in cervical cancer therapy .

- Fungal Resistance in Citrus Fruits : Research focusing on postharvest treatments showed that applying 4-MCA significantly reduced fungal spoilage in citrus fruits, suggesting its practical application in agricultural settings to enhance food preservation and safety .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of trans-4-MCA revealed its potential to inhibit pro-inflammatory cytokines, providing a basis for further exploration in chronic inflammatory conditions .

特性

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXHFKZHDEKTP-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044308 | |

| Record name | (E)-4-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White to yellowish crystals, spicy floral odour | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methoxycinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

160.00 °C. @ 3.00 mm Hg | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fats, moderately soluble (in ethanol) | |

| Record name | p-Methoxycinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24680-50-0, 1963-36-6 | |

| Record name | trans-4-Methoxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24680-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001963366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxycinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024680500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24680-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxycinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-4-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Methoxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54098389BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 - 59 °C | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。